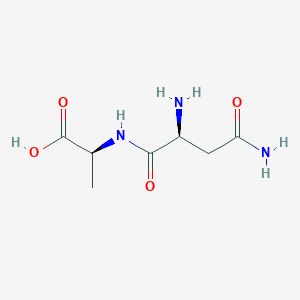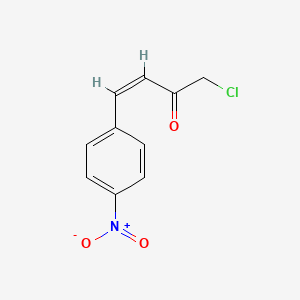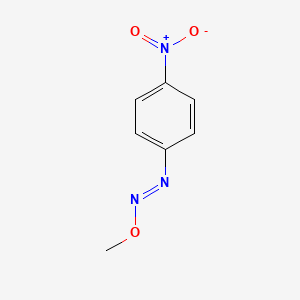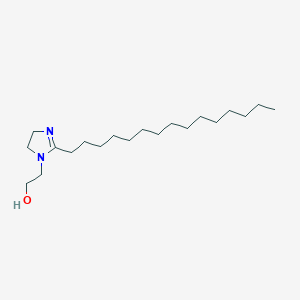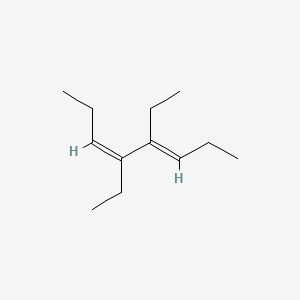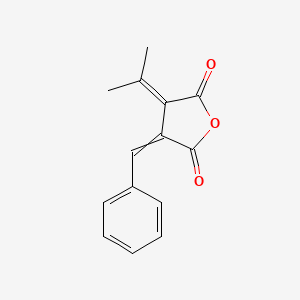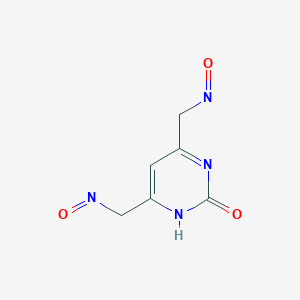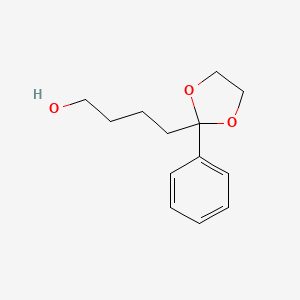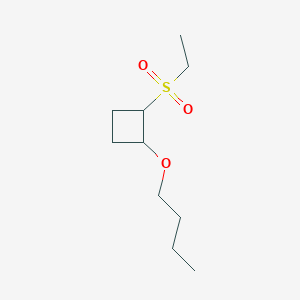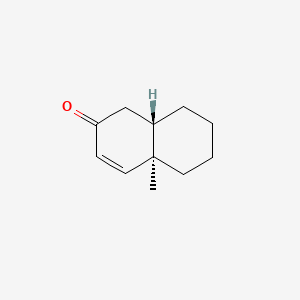
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is a derivative of naphthalene, characterized by the presence of a hexahydro ring system and a methyl group at the 4a position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the desired product. The reaction is often carried out in the presence of a chiral oxazaborolidinium cation, which helps in achieving high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of fragrances and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-Methyl-4-Methylene-1,2,3,4,4a,5,6,8a-Octahydronaphthalene: This compound has a similar structure but with different substituents.
γ-Muurolene: Another similar compound with a different arrangement of functional groups.
Uniqueness
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position
Propiedades
Número CAS |
22844-34-4 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(4aR,8aS)-4a-methyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9H,2-4,6,8H2,1H3/t9-,11-/m0/s1 |
Clave InChI |
DSFKRIMLDLUFOE-ONGXEEELSA-N |
SMILES isomérico |
C[C@@]12CCCC[C@H]1CC(=O)C=C2 |
SMILES canónico |
CC12CCCCC1CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


